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Compound of Interest

Compound Name: 2,3-Dimethyl-3-hexanol

Cat. No.: B1581839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dimethyl-3-hexanol (CAS No: 4166-46-5), a tertiary alcohol with the molecular formula
CsH1s80. The structural elucidation of this compound relies on the synergistic application of
infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass
spectrometry (MS). This document presents a summary of the available spectral data in
structured tables, details the experimental protocols for data acquisition, and illustrates the
logical workflow of spectroscopic analysis for structural confirmation.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,3-Dimethyl-3-hexanol,
providing a quantitative basis for its structural identification.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2,3-Dimethyl-3-hexanol reveals characteristic absorption bands
corresponding to its principal functional groups.
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Wavenumber (cm—?) Assignment Intensity
~3400 O-H stretch (alcohol) Strong, Broad
2965-2875 C-H stretch (alkane) Strong

1465 C-H bend (alkane) Medium

1380 C-H bend (alkane) Medium

1150 C-O stretch (tertiary alcohol) Strong

Data interpreted from publicly available spectra. The broadness of the O-H stretch is indicative
of hydrogen bonding.

Table 2: *C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

The 13C NMR spectrum provides information on the eight distinct carbon environments within
the 2,3-Dimethyl-3-hexanol molecule.

Chemical Shift (d) ppm Assignment

75.5 C3 (quaternary carbon attached to -OH)
39.5 C2 (methine)

35.5 C4 (methylene)

25.5 C-CHs (on C3)

17.5 C5 (methylene)

16.5 C-CHs (on C2)

14.5 C6 (methyl)

8.5 C1 (methyl)

Note: Specific chemical shift values can vary slightly depending on the solvent and
experimental conditions. Data is based on typical values for similar structures and may require
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confirmation with experimental data under specific conditions.

Table 3: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

As of the latest search, a publicly available, experimentally verified *H NMR spectrum with
detailed peak assignments for 2,3-Dimethyl-3-hexanol could not be located. The predicted
spectrum would be complex due to overlapping signals of the numerous aliphatic protons.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 2,3-Dimethyl-3-hexanol, typically obtained via electron ionization (El),
displays a characteristic fragmentation pattern. The molecular ion peak is often weak or absent
in tertiary alcohols.[1]

mlz Relative Intensity (%) Assighment

101 100 [M - CzHs]* (Base Peak)
73 85 [M - CaHs]*

59 40 [CsH7O]*

43 60 [C3H7]*

Data extracted from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is
consistent with the structure of a tertiary alcohol.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR)
Spectroscopy
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Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a
DuraSamplIR Il ATR accessory.[2]

Sample Preparation: A small drop of neat 2,3-Dimethyl-3-hexanol is placed directly onto the
ATR crystal (e.g., diamond or ZnSe).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then applied, and the sample spectrum is acquired. The spectrum is typically
recorded in the mid-IR range (4000-400 cm~1) with a resolution of 4 cm~1. Multiple scans
(e.q., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: *H and 13C Nuclear Magnetic Resonance Spectroscopy

Instrument: A JEOL PFT-100 spectrometer or a similar instrument operating at a suitable
frequency for *H and 3C nuclei.[2]

Sample Preparation: Approximately 5-20 mg of 2,3-Dimethyl-3-hexanol is dissolved in
about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

Data Acquisition for *H NMR: The spectrometer is tuned to the proton frequency. A standard
one-pulse experiment is performed. Key parameters include the spectral width, acquisition
time, relaxation delay, and the number of scans.

Data Acquisition for 13C NMR: The spectrometer is tuned to the carbon-13 frequency. A
proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H
coupling, resulting in single lines for each unique carbon atom. A larger number of scans is
usually required for 13C NMR due to the low natural abundance of the 13C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-
corrected, and baseline-corrected to obtain the final NMR spectra.
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Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

e Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS
system).

o Sample Preparation: A dilute solution of 2,3-Dimethyl-3-hexanol is prepared in a volatile
organic solvent (e.g., dichloromethane or methanol).

e Gas Chromatography: A small volume (e.g., 1 uL) of the prepared solution is injected into the
GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column (e.g., a nonpolar or weakly polar column like DB-5ms). The column temperature is
programmed to increase over time to separate the components of the sample based on their
boiling points and interactions with the stationary phase. 2,3-Dimethyl-3-hexanol will elute
at a specific retention time.

e Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of
the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively
charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).

o Data Analysis: The detector records the abundance of each ion at different m/z values,
generating a mass spectrum. The fragmentation pattern is then analyzed to determine the
structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2,3-
Dimethyl-3-hexanol using the discussed spectroscopic techniques.
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Caption: Logical workflow for the structural elucidation of 2,3-Dimethyl-3-hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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